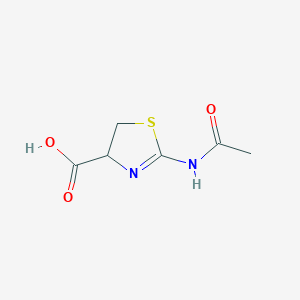
2-乙酰氨基-4,5-二氢噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.20 . This compound is notable for its thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents .
科学研究应用
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
生化分析
Biochemical Properties
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis . Understanding these effects is essential for developing potential therapeutic strategies that leverage the compound’s biochemical properties.
Molecular Mechanism
The molecular mechanism of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to interact with various molecular targets, leading to its diverse biological activities . These interactions are critical for understanding how the compound exerts its effects at the molecular level and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s biological activity can be affected by its stability and degradation over time . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where its biological activity changes significantly at certain dosage levels . Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation within cells . These interactions are important for understanding how the compound exerts its effects and its potential therapeutic applications.
Subcellular Localization
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid typically involves the reaction of 2-chloroacrylate with thiourea . Another method includes the condensation of 4-bromomethyl coumarin with 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazoline-4-carboxylic acid: This compound is an intermediate in the synthesis of L-cysteine and exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.
2-Aryl-4,5-dihydro-thiazole derivatives: These compounds have shown significant antimicrobial activity and are synthesized using similar methods.
Thiazole derivatives: These compounds are widely studied for their diverse biological activities and are used in the development of various drugs.
The uniqueness of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-acetamido-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h4H,2H2,1H3,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORZXAUEMHJPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
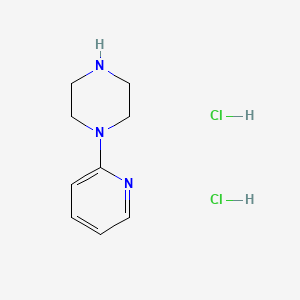
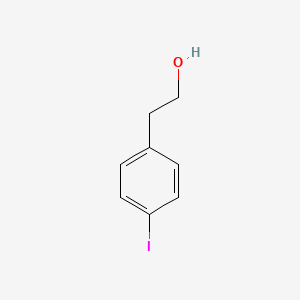
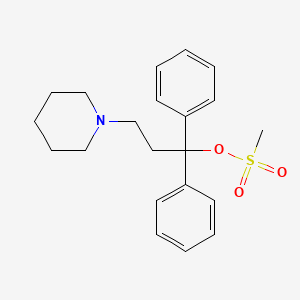
![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)
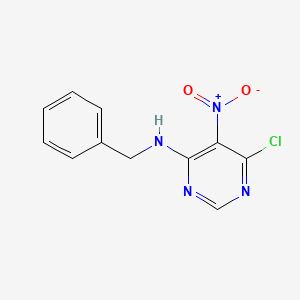
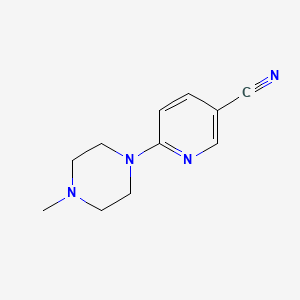
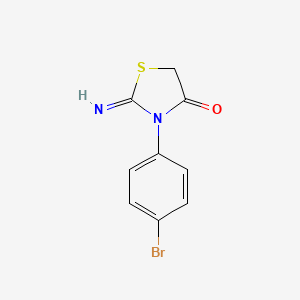
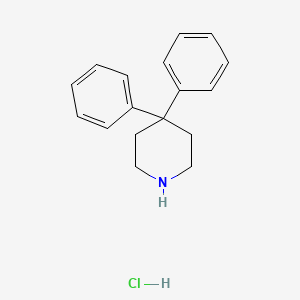
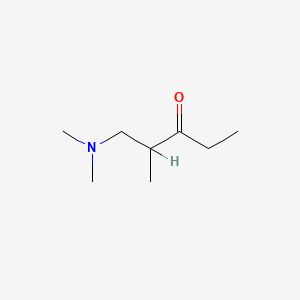
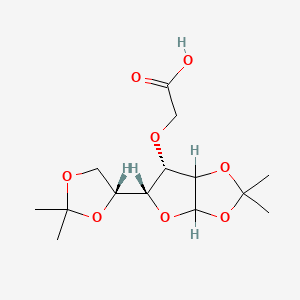

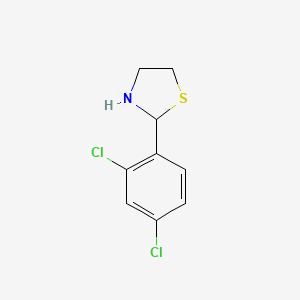
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

